

# In-Depth Structural Analysis of 4-[Methyl(propyl)amino]benzaldehyde: A Technical Guide

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## Compound of Interest

4-  
Compound Name: [Methyl(propyl)amino]benzaldehyd  
e  
Cat. No.: B1386143

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive structural analysis of the aromatic compound **4-[Methyl(propyl)amino]benzaldehyde**. Due to the limited availability of specific experimental data for this molecule in public literature, this document consolidates known information and presents inferred properties based on analogous compounds. It outlines potential synthetic pathways and expected spectroscopic characteristics to guide researchers in its synthesis and characterization. This guide is intended for professionals in the fields of chemical research and drug development who may be interested in the synthesis and potential applications of novel benzaldehyde derivatives.

## Physicochemical Properties

Quantitative data for **4-[Methyl(propyl)amino]benzaldehyde** is sparse in currently available literature. The following table summarizes the known and predicted physicochemical properties.

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>15</sub> NO	
Molecular Weight	177.24 g/mol	[1]
CAS Number	1078-18-8	
Appearance	Not available. Expected to be a solid or liquid at room temperature.	Inferred
Melting Point	Not available.	
Boiling Point	Not available.	
Solubility	Not available. Expected to be soluble in organic solvents.	Inferred
Purity	98% (as per a discontinued product listing)	[1]

## Spectroscopic Analysis (Predicted)

Detailed experimental spectroscopic data for **4-[Methyl(propyl)amino]benzaldehyde** is not readily available. However, based on the chemical structure, the expected spectral characteristics can be predicted to aid in its identification.

### <sup>1</sup>H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, aldehydic, and aliphatic protons.

- Aldehyde Proton (CHO): A singlet peak is anticipated in the downfield region, typically between  $\delta$  9.5-10.5 ppm.
- Aromatic Protons (C<sub>6</sub>H<sub>4</sub>): The para-substituted benzene ring will likely exhibit a pair of doublets, characteristic of an AA'BB' system. One doublet, corresponding to the protons ortho to the aldehyde group, is expected around  $\delta$  7.6-7.8 ppm. The other doublet, for the

protons ortho to the amino group, should appear more upfield, around  $\delta$  6.6-6.8 ppm, due to the electron-donating effect of the nitrogen.

- N-Methyl Protons ( $\text{NCH}_3$ ): A singlet is expected around  $\delta$  2.9-3.1 ppm.
- N-Propyl Protons ( $\text{NCH}_2\text{CH}_2\text{CH}_3$ ):
  - A triplet for the methylene group attached to the nitrogen ( $\text{NCH}_2$ ) is expected around  $\delta$  3.2-3.4 ppm.
  - A sextet for the middle methylene group ( $\text{CH}_2$ ) is predicted around  $\delta$  1.6-1.8 ppm.
  - A triplet for the terminal methyl group ( $\text{CH}_3$ ) should appear most upfield, around  $\delta$  0.9-1.0 ppm.

## <sup>13</sup>C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the different carbon environments in the molecule.

- Carbonyl Carbon ( $\text{C}=\text{O}$ ): A signal in the highly deshielded region of  $\delta$  190-195 ppm.
- Aromatic Carbons: Four distinct signals are expected for the para-substituted ring. The carbon attached to the amino group will be shielded (around  $\delta$  150-155 ppm), while the carbon bearing the aldehyde group will be deshielded (around  $\delta$  130-135 ppm). The remaining aromatic carbons will appear in the typical aromatic region of  $\delta$  110-130 ppm.
- N-Methyl Carbon ( $\text{NCH}_3$ ): A signal around  $\delta$  40-45 ppm.
- N-Propyl Carbons ( $\text{NCH}_2\text{CH}_2\text{CH}_3$ ):
  - $\text{NCH}_2$ :  $\sim\delta$  50-55 ppm
  - $\text{CH}_2$ :  $\sim\delta$  20-25 ppm
  - $\text{CH}_3$ :  $\sim\delta$  10-15 ppm

## Infrared (IR) Spectroscopy (Predicted)

The IR spectrum should display characteristic absorption bands for the functional groups present.

- C=O Stretch (Aldehyde): A strong, sharp peak around 1680-1700  $\text{cm}^{-1}$ .
- C-H Stretch (Aldehyde): Two weak bands are expected around 2720  $\text{cm}^{-1}$  and 2820  $\text{cm}^{-1}$ .
- Aromatic C=C Stretch: Medium to weak bands in the 1450-1600  $\text{cm}^{-1}$  region.
- Aromatic C-H Stretch: Peaks above 3000  $\text{cm}^{-1}$ .
- Aliphatic C-H Stretch: Strong bands in the 2850-2960  $\text{cm}^{-1}$  region.
- C-N Stretch: A medium intensity band around 1350-1250  $\text{cm}^{-1}$ .

## Mass Spectrometry (Predicted)

In a mass spectrum, the molecular ion peak ( $M^+$ ) would be observed at  $m/z = 177$ . Key fragmentation patterns would likely involve the loss of the propyl group, the methyl group, and the formyl group.

## Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **4-[Methyl(propyl)amino]benzaldehyde** is not documented in readily accessible literature, plausible synthetic routes can be proposed based on established organic chemistry reactions.

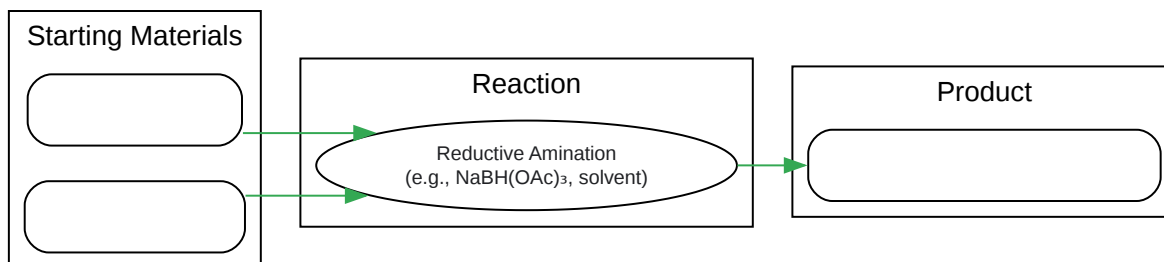
## Proposed Synthetic Pathways

Two primary retrosynthetic approaches are considered viable:

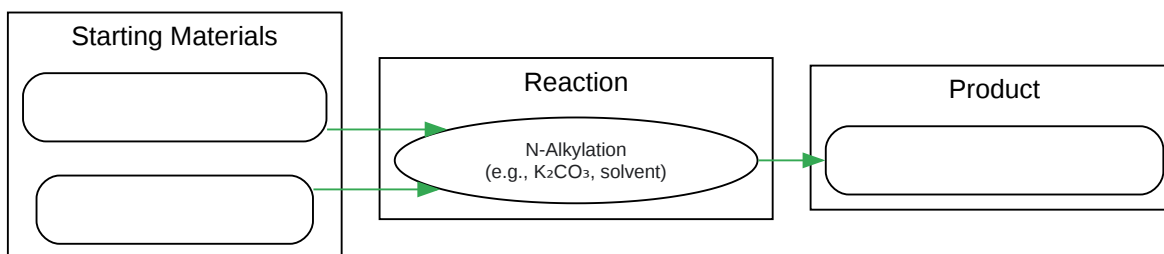
- Reductive Amination: This is a common and efficient method for forming C-N bonds. The synthesis could start from 4-fluorobenzaldehyde and N-methylpropylamine.
- N-Alkylation: This approach would involve the alkylation of a pre-existing amino group. A potential starting material is 4-(methylamino)benzaldehyde, which would then be reacted with a propyl halide.

Below are the diagrammatic representations of these proposed synthetic workflows.

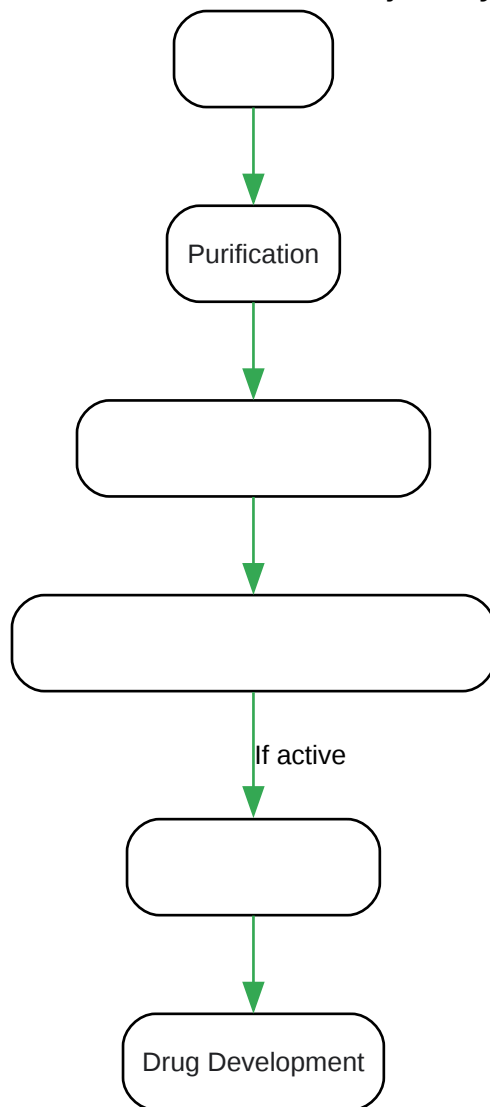
## Proposed Synthesis Workflow 1: Reductive Amination



## Proposed Synthesis Workflow 2: N-Alkylation



## Potential Research Trajectory



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## References

- 1. cymitquimica.com [cymitquimica.com]

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